4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(4-FLUOROPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(PROP-2-EN-1-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that features a pyrrolo[3,4-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-FLUOROPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(PROP-2-EN-1-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization of the core: Introduction of the fluorophenyl, hydroxy-methylphenyl, and prop-2-en-1-yl groups through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions could target the double bond in the prop-2-en-1-yl group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, or nucleophiles like amines.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could result in an alkane.
Scientific Research Applications
Chemistry
Synthesis of derivatives:
Biology
Biological activity: The compound might exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Pharmaceuticals: Potential use in the development of new medications targeting specific pathways or diseases.
Industry
Materials science: Applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might involve interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-CHLOROPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(PROP-2-EN-1-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
- 4-(4-BROMOPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(PROP-2-EN-1-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
Uniqueness
The presence of the fluorophenyl group might confer unique properties such as increased lipophilicity or altered electronic characteristics, distinguishing it from its chloro- or bromo- analogs.
Properties
Molecular Formula |
C21H18FN3O2 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-prop-2-enyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C21H18FN3O2/c1-3-10-25-20(13-5-7-14(22)8-6-13)17-18(23-24-19(17)21(25)27)15-11-12(2)4-9-16(15)26/h3-9,11,20,26H,1,10H2,2H3,(H,23,24) |
InChI Key |
YDMRYAKJXWYKMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CC=C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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